Methyl 3-(hydroxymethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate
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Overview
Description
Methyl 3-(hydroxymethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a heterocyclic compound that combines the structural features of thiazole and pyridine. This compound is part of the thiazolo[5,4-b]pyridine family, which is known for its diverse pharmacological activities, including antioxidant, antimicrobial, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[5,4-b]pyridine derivatives typically involves the construction of the bicyclic scaffold starting from thiazole or thiazolidine derivatives, followed by pyridine annulation . One common method involves the reaction of hydrazonoyl halides with thiazole derivatives in the presence of a base such as triethylamine in ethanol . The reaction conditions often include moderate temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of thiazolo[5,4-b]pyridine derivatives may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-throughput screening techniques and computational chemistry to identify the most efficient synthetic routes .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(hydroxymethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or DMSO .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
Methyl 3-(hydroxymethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Investigated for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the development of new materials with specific pharmacological activities.
Mechanism of Action
The mechanism of action of methyl 3-(hydroxymethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) activity, which plays a crucial role in cell growth and survival . The compound’s structure allows it to form hydrogen bonds with key amino acids in the active site of PI3K, leading to its inhibitory effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolo[5,4-b]pyridine derivatives, such as:
- 2-chloro-4-florophenyl sulfonamide
- 5-chlorothiophene-2-sulfonamide
Uniqueness
Methyl 3-(hydroxymethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of hydroxymethyl, methyl, and propan-2-yl groups enhances its ability to interact with various biological targets, making it a valuable compound for drug development .
Properties
Molecular Formula |
C13H16N2O3S |
---|---|
Molecular Weight |
280.34 g/mol |
IUPAC Name |
methyl 3-(hydroxymethyl)-4-methyl-6-propan-2-yl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C13H16N2O3S/c1-6(2)11-10(13(17)18-4)7(3)9-8(5-16)15-19-12(9)14-11/h6,16H,5H2,1-4H3 |
InChI Key |
LWIZSTFRULQSAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NSC2=NC(=C1C(=O)OC)C(C)C)CO |
Origin of Product |
United States |
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